PF-06424439 Mesylate

Descripción

Propiedades

IUPAC Name |

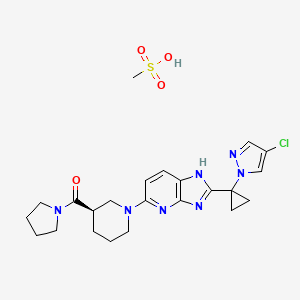

[(3R)-1-[2-[1-(4-chloropyrazol-1-yl)cyclopropyl]-1H-imidazo[4,5-b]pyridin-5-yl]piperidin-3-yl]-pyrrolidin-1-ylmethanone;methanesulfonic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26ClN7O.CH4O3S/c23-16-12-24-30(14-16)22(7-8-22)21-25-17-5-6-18(26-19(17)27-21)29-11-3-4-15(13-29)20(31)28-9-1-2-10-28;1-5(2,3)4/h5-6,12,14-15H,1-4,7-11,13H2,(H,25,26,27);1H3,(H,2,3,4)/t15-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSTFDNQQOJUJFL-XFULWGLBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)O.C1CCN(C1)C(=O)C2CCCN(C2)C3=NC4=C(C=C3)NC(=N4)C5(CC5)N6C=C(C=N6)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CS(=O)(=O)O.C1CCN(C1)C(=O)[C@@H]2CCCN(C2)C3=NC4=C(C=C3)NC(=N4)C5(CC5)N6C=C(C=N6)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H30ClN7O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

536.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of PF-06424439 Mesylate

For: Researchers, Scientists, and Drug Development Professionals

Introduction: Targeting Lipid Metabolism in Disease

Metabolic reprogramming is a hallmark of numerous diseases, including cancer and metabolic disorders. The aberrant accumulation of lipids, stored in organelles known as lipid droplets (LDs), is increasingly recognized as a critical contributor to disease progression.[1][2] Central to the biosynthesis of these lipid droplets is the enzyme Diacylglycerol Acyltransferase 2 (DGAT2). This guide provides a comprehensive technical overview of PF-06424439 mesylate, a potent and selective inhibitor of DGAT2, elucidating its mechanism of action and its therapeutic potential.[3][4][5]

PF-06424439 is an orally bioavailable small-molecule inhibitor that has demonstrated significant preclinical activity in modulating lipid metabolism and impacting disease models.[3][4][5][6] This document will delve into the molecular intricacies of its interaction with DGAT2, the downstream cellular consequences, and the experimental methodologies used to characterize its activity.

The Target: Diacylglycerol Acyltransferase 2 (DGAT2) and the Triglyceride Synthesis Pathway

DGAT2 is a key enzyme that catalyzes the final and rate-limiting step in triglyceride (TG) synthesis.[6] It esterifies diacylglycerol (DAG) with a long-chain fatty acyl-CoA to form a triglyceride. These triglycerides are then stored in lipid droplets, serving as a crucial energy reserve and a source of lipids for membrane synthesis and signaling molecules.

The inhibition of DGAT2 presents a compelling therapeutic strategy to curtail the excessive lipid accumulation associated with various pathologies. By blocking this terminal step, it is possible to reduce intracellular lipid stores and modulate the associated downstream signaling pathways that contribute to disease phenotypes.

Signaling Pathway Overview

The following diagram illustrates the central role of DGAT2 in the triglyceride synthesis pathway and the point of intervention for PF-06424439.

Caption: The Triglyceride Synthesis Pathway and the inhibitory action of PF-06424439 on DGAT2.

Molecular Mechanism of Action of this compound

PF-06424439 is a highly potent and selective inhibitor of DGAT2, with a reported IC50 of 14 nM.[3][4][7] Its mechanism of action is characterized by a slowly reversible, time-dependent inhibition, distinguishing it from classical competitive inhibitors.[3][4][8]

Binding Kinetics and Mode of Inhibition

Detailed kinetic analyses have revealed that PF-06424439 inhibits DGAT2 through a two-step binding mechanism.[8] Initially, the inhibitor and enzyme form a complex (EI), which then undergoes an isomerization to a more stable, higher-affinity complex (EI*).[8] This two-step process contributes to the long residence time of the inhibitor on the enzyme.[8]

The inhibition is noncompetitive with respect to the acyl-CoA substrate, indicating that PF-06424439 does not bind to the active site for acyl-CoA.[3][4][8] This suggests an allosteric or a distinct binding site. Mutagenesis studies have identified that histidine residues H161 and H163 of DGAT2 are critical for the binding of imidazopyridine-based inhibitors like PF-06424439.[8]

| Parameter | Value | Reference |

| IC50 (DGAT2) | 14 nM | [3][4][7] |

| Mode of Inhibition | Slowly reversible, time-dependent, noncompetitive with acyl-CoA | [3][4][8] |

| Binding Mechanism | Two-step: EI ↔ EI* | [8] |

| Key Binding Residues | H161, H163 | [8] |

Cellular and In Vivo Effects of DGAT2 Inhibition by PF-06424439

The potent and selective inhibition of DGAT2 by PF-06424439 translates into significant effects on cellular lipid metabolism and has demonstrated therapeutic potential in preclinical models of cancer and metabolic diseases.

Impact on Lipid Metabolism and Lipid Droplet Formation

Treatment of cells with PF-06424439 leads to a marked reduction in triglyceride synthesis and a subsequent decrease in the abundance of lipid droplets.[2][5] This has been observed in various cell types, including human hepatocytes and cancer cells.[7]

In vivo studies in mouse models have shown that oral administration of PF-06424439 reduces plasma triglyceride and cholesterol levels.[3][4]

Anti-Cancer Activity

The role of lipid metabolism in cancer is increasingly appreciated, with lipid droplets being implicated in promoting tumor aggressiveness and chemoresistance.[1] By targeting DGAT2, PF-06424439 has demonstrated notable anti-cancer effects.

-

Inhibition of Metastasis: In models of gastric cancer, PF-06424439 has been shown to suppress peritoneal metastasis.[1]

-

Radiosensitization: In breast cancer cells, pre-treatment with PF-06424439 enhances their sensitivity to radiation therapy.[2][9] This effect is linked to the reduction of lipid droplet content.[2]

-

Inhibition of Cell Migration: PF-06424439 has been observed to inhibit the migration of cancer cells.[2][10]

-

Modulation of Gene Expression: The compound has been shown to affect the expression of genes involved in lipid metabolism and the epithelial-mesenchymal transition (EMT).[9]

Experimental Protocols for Characterizing DGAT2 Inhibitors

The following section outlines standardized experimental protocols for assessing the mechanism of action of DGAT2 inhibitors like PF-06424439.

In Vitro DGAT2 Enzyme Activity Assay

This protocol is designed to determine the potency (IC50) of a test compound against DGAT2.

Principle: The assay measures the incorporation of a radiolabeled acyl-CoA into diacylglycerol to form triglycerides. The amount of radiolabeled triglyceride formed is quantified to determine the enzyme's activity.

Step-by-Step Methodology:

-

Enzyme Preparation: Utilize a microsomal preparation from cells overexpressing DGAT2 or a purified recombinant DGAT2 enzyme.

-

Reaction Mixture: Prepare a reaction buffer containing diacylglycerol, a detergent to solubilize the lipids, and the test compound at various concentrations.

-

Initiation: Start the reaction by adding the radiolabeled acyl-CoA (e.g., [14C]oleoyl-CoA).

-

Incubation: Incubate the reaction mixture at 37°C for a defined period.

-

Termination: Stop the reaction by adding a solution of isopropanol/heptane/water.

-

Lipid Extraction: Extract the lipids into the heptane phase.

-

Quantification: Separate the lipids by thin-layer chromatography (TLC) and quantify the amount of radiolabeled triglyceride using a phosphorimager or liquid scintillation counting.

-

Data Analysis: Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Caption: Workflow for an in vitro DGAT2 enzyme activity assay.

Cellular Lipid Droplet Quantification Assay

This protocol assesses the effect of a DGAT2 inhibitor on lipid droplet formation in cultured cells.

Principle: Cells are treated with the test compound and then stained with a fluorescent neutral lipid dye. The fluorescence intensity, which correlates with the amount of lipid droplets, is quantified.

Step-by-Step Methodology:

-

Cell Culture: Plate cells in a multi-well format and allow them to adhere.

-

Compound Treatment: Treat the cells with the test compound at various concentrations for a specified duration (e.g., 24-72 hours).

-

Lipid Loading (Optional): To enhance lipid droplet formation, cells can be incubated with oleic acid complexed to bovine serum albumin (BSA).

-

Staining: Fix the cells and stain with a fluorescent neutral lipid dye such as BODIPY 493/503 or Nile Red.

-

Imaging: Acquire images using a high-content imaging system or a fluorescence microscope.

-

Image Analysis: Use image analysis software to quantify the number, size, and total fluorescence intensity of lipid droplets per cell.

-

Data Analysis: Plot the quantified lipid droplet parameters against the compound concentration to determine the cellular potency.

Pharmacokinetic Properties of PF-06424439

Preclinical studies have provided insights into the pharmacokinetic profile of PF-06424439, highlighting its suitability for oral administration.

| Species | Clearance | Half-life (t1/2) | Oral Bioavailability | Reference |

| Rat | 18 mL/min/kg | 1.4 hours | >100% | [6] |

| Dog | 18 mL/min/kg | 1.2 hours | >100% | [6] |

Conclusion and Future Directions

This compound is a well-characterized, potent, and selective inhibitor of DGAT2 with a distinct, slowly reversible mechanism of action. Its ability to modulate lipid metabolism has demonstrated significant therapeutic potential in preclinical models of cancer and metabolic diseases. The in-depth understanding of its interaction with DGAT2 and its cellular effects provides a strong foundation for its continued investigation and development as a therapeutic agent.

Future research should focus on further elucidating the downstream signaling consequences of DGAT2 inhibition in various disease contexts, exploring potential combination therapies, and advancing its clinical translation.

References

-

The DGAT2 inhibitor PF-06424439 suppresses metastasis of GC in - ResearchGate. (URL: [Link])

-

Lipid Droplet Biosynthesis Impairment through DGAT2 Inhibition Sensitizes MCF7 Breast Cancer Cells to Radiation - PubMed Central. (URL: [Link])

-

Lipid Droplet Biosynthesis Impairment through DGAT2 Inhibition Sensitizes MCF7 Breast Cancer Cells to Radiation - PubMed. (URL: [Link])

-

Lipid Droplet Biosynthesis Impairment through DGAT2 Inhibition Sensitizes MCF7 Breast Cancer Cells to Radiation - MDPI. (URL: [Link])

-

DGAT1 and DGAT2 Inhibitors for Metabolic Dysfunction-Associated Steatotic Liver Disease (MASLD) Management: Benefits for Their Single or Combined Application - NIH. (URL: [Link])

-

Mechanistic Characterization of Long Residence Time Inhibitors of Diacylglycerol Acyltransferase 2 (DGAT2) - PubMed. (URL: [Link])

-

Pfizer presents DGAT2 inhibitors with activity in preclinical models of metabolic disease. (URL: [Link])

Sources

- 1. researchgate.net [researchgate.net]

- 2. Lipid Droplet Biosynthesis Impairment through DGAT2 Inhibition Sensitizes MCF7 Breast Cancer Cells to Radiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. selleckchem.com [selleckchem.com]

- 6. | BioWorld [bioworld.com]

- 7. PF 06424439 | Diacylglycerol O-Acyltransferase | Tocris Bioscience [tocris.com]

- 8. Mechanistic Characterization of Long Residence Time Inhibitors of Diacylglycerol Acyltransferase 2 (DGAT2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Lipid Droplet Biosynthesis Impairment through DGAT2 Inhibition Sensitizes MCF7 Breast Cancer Cells to Radiation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the DGAT2 Inhibition Kinetics of PF-06424439 Mesylate

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the inhibition kinetics of PF-06424439 Mesylate, a potent and selective inhibitor of Diacylglycerol Acyltransferase 2 (DGAT2). The content herein is structured to deliver not just procedural steps but also the underlying scientific rationale, empowering researchers to understand and potentially replicate and expand upon these findings.

Introduction: The Significance of DGAT2 in Metabolic Disease

Diacylglycerol Acyltransferase 2 (DGAT2) is a critical enzyme in lipid metabolism, catalyzing the final and committed step in the synthesis of triglycerides.[1] This process is central to energy storage in the form of lipid droplets. Dysregulation of triglyceride synthesis is a hallmark of several metabolic disorders, including obesity, type 2 diabetes, and non-alcoholic fatty liver disease (NAFLD).[2] Consequently, DGAT2 has emerged as a promising therapeutic target for the management of these conditions.[3]

PF-06424439 is an orally bioavailable, potent, and selective imidazopyridine-based inhibitor of DGAT2.[4][5] Its mesylate salt form is often utilized in research and development. Understanding the precise kinetic interactions between PF-06424439 and DGAT2 is paramount for optimizing its therapeutic application and for the development of next-generation DGAT2 inhibitors.

The Molecular Mechanism of PF-06424439: A Time-Dependent, Slow-Reversible Inhibition

PF-06424439 exhibits a sophisticated inhibition mechanism characterized as slowly reversible and time-dependent.[4][6] This is distinct from simple competitive or noncompetitive inhibitors. The interaction follows a two-step binding model, where an initial encounter complex between the enzyme (E) and the inhibitor (I) undergoes a conformational change to form a more stable, higher-affinity complex (EI*).[6]

This two-step process can be represented as:

E + I ⇌ EI ⇌ EI *

The initial binding is reversible, but the subsequent isomerization to the EI* complex is a slower process, leading to the time-dependent nature of the inhibition. The dissociation of the inhibitor from the highly stable EI* complex is also slow, resulting in a long residence time of the inhibitor on the enzyme.[6]

Visualizing the Inhibition Pathway

Caption: Two-step binding mechanism of PF-06424439 with DGAT2.

Quantitative Analysis of Inhibition Kinetics

The kinetic parameters of PF-06424439 have been determined through detailed enzymatic assays. These values provide a quantitative measure of the inhibitor's potency and its dynamic interaction with DGAT2.

| Parameter | Value | Description | Reference |

| IC50 | 14 nM | The concentration of inhibitor required to reduce DGAT2 activity by 50% under specific assay conditions. | [4][7] |

| Kiapp | 16.7 nM | The overall apparent inhibition constant for the two-step binding mechanism, reflecting the high affinity of the stable EI complex. | [6] |

| Dissociation Half-Life (t1/2) | 1.2 hours | The time required for half of the stable EI* complex to dissociate, indicating a long residence time. | [6] |

| Mode of Inhibition | Noncompetitive | The inhibitor does not compete with the acyl-CoA substrate for binding to the enzyme. | [4][6] |

Experimental Protocols for Determining DGAT2 Inhibition Kinetics

The characterization of PF-06424439's inhibition kinetics relies on robust and reproducible in vitro enzyme assays. Below are detailed methodologies synthesized from established protocols.

Preparation of Recombinant Human DGAT2

For precise kinetic studies, a purified source of the enzyme is essential. Recombinant human DGAT2 can be expressed in and purified from various systems, such as E. coli or insect cells (Sf9).[8]

Workflow for DGAT2 Expression and Purification:

Caption: General workflow for recombinant DGAT2 expression and purification.

In Vitro DGAT2 Enzyme Activity Assay (Radiometric Method)

This method directly measures the enzymatic activity of DGAT2 by quantifying the incorporation of a radiolabeled acyl-CoA into triglycerides.

Materials:

-

Enzyme: Purified recombinant human DGAT2 or microsomal preparations.

-

Assay Buffer: 100 mM Tris-HCl (pH 7.4).[9]

-

Substrates:

-

Inhibitor: this compound dissolved in DMSO.

-

Quenching Solution: Chloroform:Methanol (2:1, v/v).[6]

-

TLC Plate: Silica gel.

-

TLC Developing Solvent: Hexane:Diethyl ether:Acetic acid (80:20:1, v/v/v).[6]

-

Scintillation Fluid and Counter.

Step-by-Step Protocol:

-

Reaction Setup: In a microfuge tube, combine the assay buffer, a specified amount of DGAT2 enzyme, and varying concentrations of PF-06424439 or DMSO (for control).

-

Pre-incubation (for time-dependent inhibition): Incubate the enzyme and inhibitor mixture for various time points to allow for the formation of the stable EI* complex.

-

Initiate Reaction: Add the substrates (DAG and [14C]oleoyl-CoA) to start the enzymatic reaction. A typical reaction mixture may contain 100 µM DAG and 25 µM [14C]oleoyl-CoA.[9]

-

Incubation: Incubate the reaction at 37°C for a defined period (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

-

Stop Reaction: Terminate the reaction by adding the quenching solution.

-

Lipid Extraction: Vortex the mixture and centrifuge to separate the organic and aqueous phases. Collect the lower organic phase containing the lipids.

-

Thin-Layer Chromatography (TLC): Spot the extracted lipids onto a silica TLC plate and develop the plate using the developing solvent. This separates the triglyceride product from the unreacted substrates.

-

Quantification: Scrape the silica corresponding to the triglyceride spot into a scintillation vial, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

-

Data Analysis: Determine the rate of triglyceride formation at each inhibitor concentration and time point. For time-dependent inhibitors, plot the observed rate constant of inhibition (k_obs) against the inhibitor concentration to determine the kinetic parameters.

LC-MS/MS Method for Triglyceride Quantification

As a non-radiometric alternative, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers high sensitivity and specificity for quantifying the triglyceride product.[5][10]

General Procedure:

-

Enzyme Assay: Perform the DGAT2 assay as described above, but using a non-radiolabeled acyl-CoA substrate.

-

Lipid Extraction: After stopping the reaction, perform a lipid extraction.

-

LC-MS/MS Analysis: Inject the extracted lipid sample into an LC-MS/MS system.

-

Chromatographic Separation: Use a suitable column (e.g., C18) to separate the triglyceride product from other lipids.

-

Mass Spectrometric Detection: Employ a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode for sensitive and specific detection of the triglyceride product.

-

-

Quantification: Use an internal standard to accurately quantify the amount of triglyceride produced.

Concluding Remarks for the Research Professional

The detailed kinetic analysis of PF-06424439 reveals it to be a highly potent DGAT2 inhibitor with a sophisticated, slow-reversible, and time-dependent mechanism of action. This long residence time on the target enzyme is a desirable property in drug development, as it can lead to a more sustained pharmacological effect in vivo. The experimental protocols outlined in this guide provide a robust framework for researchers to further investigate the kinetics of PF-06424439 and other DGAT2 inhibitors. A thorough understanding of these kinetic principles is crucial for the rational design and development of novel therapeutics for metabolic diseases.

References

- Cases, S., et al. (1998). Identification of a gene encoding an acyl CoA:diacylglycerol acyltransferase, a key enzyme in triacylglycerol synthesis. Proceedings of the National Academy of Sciences, 95(22), 13018-13023.

- Pabst, B., et al. (2018).

- Wang, H., et al. (2020). Structure and catalytic mechanism of a human triglyceride synthesis enzyme.

- Rapid Determination of Kinetic Constants for Slow-Binding Inhibitors and Inactivators of Human Histone Deacetylase 8. (2024). International Journal of Molecular Sciences, 25(11), 5593.

- Choi, C. S., et al. (2007). Suppression of diacylglycerol acyltransferase-2 (DGAT2), but not DGAT1, with antisense oligonucleotides reverses diet-induced hepatic steatosis and insulin resistance. Journal of Biological Chemistry, 282(31), 22678-22688.

- Yen, C. L. E., et al. (2005). The triglyceride synthesis enzymes DGAT1 and DGAT2 have distinct and overlapping functions in adipocytes. Journal of Lipid Research, 46(8), 1584-1595.

- Smith, S. J., et al. (2000). Obesity resistance and multiple mechanisms of triglyceride synthesis in mice lacking Dgat.

- Futatsugi, K., et al. (2015). Discovery and Optimization of Imidazopyridine-Based Inhibitors of Diacylglycerol Acyltransferase 2 (DGAT2). Journal of Medicinal Chemistry, 58(18), 7173-7185.

- Mader, L. K., & Keillor, J. W. (2025).

- Chen, H. C., & Farese, R. V., Jr. (2002). DGAT and triglyceride synthesis: a new therapeutic target for obesity. Trends in cardiovascular medicine, 12(5), 188-192.

- Stone, S. J., et al. (2006). A novel fluorescent assay to quantitatively measure in vitro acyl CoA:diacylglycerol acyltransferase activity. Journal of lipid research, 47(8), 1813-1820.

- Shockey, J. M., et al. (2011). Expression and purification of recombinant tung tree diacylglycerol acyltransferase 2. Lipids, 46(10), 943-953.

- Harris, C. A., et al. (2011). A novel high-content, high-throughput LC/MS/MS-based cellular assay for determining DGAT activity. Journal of lipid research, 52(5), 1046-1055.

- Stone, S. J., et al. (2009). Murine Diacylglycerol Acyltransferase-2 (DGAT2) Can Catalyze Triacylglycerol Synthesis and Promote Lipid Droplet Formation Independent of Its Localization to the Endoplasmic Reticulum. Journal of Biological Chemistry, 284(44), 30524-30534.

- McFie, P. J., & Stone, S. J. (2011). Diacylglycerol Acyltransferase-2 (DGAT2) and Monoacylglycerol Acyltransferase-2 (MGAT2) Interact to Promote Triacylglycerol Synthesis. Journal of Biological Chemistry, 286(43), 37337-37346.

- Chen, H. C., et al. (2002). Functional and Topological Analysis of Yeast Acyl-CoA:Diacylglycerol Acyltransferase 2, an Endoplasmic Reticulum Enzyme Essential for Triacylglycerol Biosynthesis. Journal of Biological Chemistry, 277(50), 48939-48948.

- Stone, S. J., et al. (2004). DGAT enzymes are required for triacylglycerol synthesis and lipid droplets in adipocytes. Journal of lipid research, 45(8), 1438-1446.

- Bezerra, R. M. N., et al. (2025).

- Addona, G. H., et al. (2015). Identification of DGAT2 Inhibitors Using Mass Spectrometry. Journal of biomolecular screening, 20(10), 1188-1196.

-

Waters Corporation. (n.d.). LipidQuan-R for Triglycerides in Human Serum: A Rapid, Targeted UPLC-MS/MS Method for Lipidomic Research Studies. Retrieved from [Link]

-

Shimadzu. (n.d.). Development of an Analytical Method for Blood Triglycerides Using Triple Quadrupole Mass Spectrometer. Retrieved from [Link]

-

UniProt. (n.d.). DGAT2 - Diacylglycerol O-acyltransferase 2 - Homo sapiens (Human). Retrieved from [Link]

Sources

- 1. Expression and purification of recombinant tung tree diacylglycerol acyltransferase 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. DGAT enzymes are required for triacylglycerol synthesis and lipid droplets in adipocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. resources.revvity.com [resources.revvity.com]

- 4. Expression and purification of recombinant tung tree diacylglycerol acyltransferase 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Identification of DGAT2 Inhibitors Using Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Murine Diacylglycerol Acyltransferase-2 (DGAT2) Can Catalyze Triacylglycerol Synthesis and Promote Lipid Droplet Formation Independent of Its Localization to the Endoplasmic Reticulum - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A fluorescent assay to quantitatively measure in vitro acyl CoA:diacylglycerol acyltransferase activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. The triglyceride synthesis enzymes DGAT1 and DGAT2 have distinct and overlapping functions in adipocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. High-content assays for evaluating cellular and hepatic diacylglycerol acyltransferase activity | Semantic Scholar [semanticscholar.org]

An In-Depth Technical Guide to PF-06424439 Mesylate: A Potent and Selective DGAT2 Inhibitor

This guide provides a comprehensive technical overview of PF-06424439 Mesylate, a potent and selective inhibitor of Diacylglycerol Acyltransferase 2 (DGAT2). Designed for researchers, scientists, and drug development professionals, this document delves into the compound's chemical structure, physicochemical properties, mechanism of action, pharmacological profile, and key experimental protocols.

Introduction: Targeting Triglyceride Synthesis

Elevated levels of triglycerides are a key risk factor in the pathogenesis of numerous metabolic diseases. Diacylglycerol Acyltransferase 2 (DGAT2) is a critical enzyme that catalyzes the final and committed step in the biosynthesis of triglycerides—the esterification of diacylglycerol with a fatty acyl-CoA. Its pivotal role in lipid metabolism has made it an attractive therapeutic target. PF-06424439 has emerged as a significant research tool and potential therapeutic agent due to its high potency and selectivity for DGAT2.[1][2] This guide aims to provide a detailed understanding of its scientific attributes.

Chemical Structure and Physicochemical Properties

This compound is the methanesulfonate salt form of the active parent compound. The salt form often confers improved solubility and stability.

Chemical Identifiers:

-

Synonym: [(3R)-1-[2-[1-(4-Chloro-1H-pyrazol-1-yl)cyclopropyl]-3H-imidazo[4,5-b]pyridin-5-yl]-3-piperidinyl]-1-pyrrolidinyl-methanone methanesulfonate

-

CAS Number: 1469284-79-4[3]

-

Molecular Formula: C₂₂H₂₆ClN₇O · CH₄O₃S[3]

-

Molecular Weight: 536.05 g/mol [3]

Physicochemical Data Summary Table:

| Property | Value | Source(s) |

| Appearance | White to light brown powder | Generic |

| Purity | ≥98% (HPLC) | [3] |

| Solubility | Water: 53.6 mg/mL (100 mM) | |

| DMSO: 53.6 mg/mL (100 mM) | ||

| Storage | Desiccate at room temperature | [3] |

Chemical Structure Representation:

-

SMILES String: ClC(C=N1)=CN1C2(CC2)C3=NC4=CC=C(N5CCCC5)N=C4N3.O=S(C)(O)=O

-

InChI Key: ZSTFDNQQOJUJFL-XFULWGLBSA-N

Mechanism of Action and Signaling Pathway

PF-06424439 is a potent and highly selective inhibitor of the DGAT2 enzyme, with a reported IC₅₀ of 14 nM for human DGAT2.[3][4][5] Its inhibitory profile is characterized by slow reversibility and time-dependent kinetics, indicating a two-step binding mechanism. Initially, an enzyme-inhibitor complex is formed, which then isomerizes to a more stable, higher-affinity complex. This results in a prolonged residence time on the target enzyme.[4]

Crucially, PF-06424439 exhibits high selectivity for DGAT2 over the related acyltransferases DGAT1, MGAT1, MGAT2, and MGAT3 (IC₅₀s >50 µM), which is critical for minimizing off-target effects.[3] The inhibition is noncompetitive with respect to the acyl-CoA substrate.[4][5]

The DGAT2-Mediated Triglyceride Synthesis Pathway

The following diagram illustrates the central role of DGAT2 in the final step of triglyceride synthesis and the point of inhibition by PF-06424439.

Caption: Role of DGAT2 in triglyceride synthesis and its inhibition by PF-06424439.

Pharmacological Profile

In Vitro Potency

PF-06424439 demonstrates potent inhibition of DGAT2 across multiple species, a key attribute for translational research.

In Vitro Potency (IC₅₀) Summary Table:

| Species | IC₅₀ (nM) | Source(s) |

| Human | 14 | [3][4][5] |

| Dog | - | - |

| Rat | - | - |

Note: While specific IC₅₀ values for rat and dog DGAT2 were not found in the provided search results, the compound has demonstrated in vivo efficacy in these species, implying potent inhibition.

In Vivo Pharmacokinetics

Pharmacokinetic studies in rats and dogs have shown that PF-06424439 is orally bioavailable with moderate clearance.[6][7]

Pharmacokinetic Parameters Summary Table:

| Species | Parameter | Value | Source(s) |

| Rat | Half-life (t₁/₂) | 1.4 hours | [6] |

| Clearance (CL) | 18 mL/min/kg | [6] | |

| Oral Bioavailability (F) | >100% | [6] | |

| Dog | Half-life (t₁/₂) | 1.2 hours | [6] |

| Clearance (CL) | 18 mL/min/kg | [6] | |

| Oral Bioavailability (F) | >100% | [6] |

The oral bioavailability exceeding 100% in preclinical species can sometimes be attributed to factors such as non-linear clearance or differences in first-pass metabolism between the portal and systemic circulation, and requires careful interpretation.

In Vivo Efficacy

Oral administration of PF-06424439 has been shown to effectively reduce plasma and hepatic triglyceride and cholesterol levels in rodent models of dyslipidemia.[3][8] In a study with LDL receptor knockout mice on a high-fat, high-cholesterol diet, a daily dose of 60 mg/kg reduced plasma and hepatic triglycerides.[4][5]

Preclinical Safety and Toxicology

Preclinical safety evaluations are crucial for any compound advancing towards clinical development. For an imidazopyridine DGAT2 inhibitor, referred to as "compound 1" and identified as PF-06424439, 14-day and 1-month exploratory and GLP-compliant toxicity studies were conducted in Wistar Han rats and Beagle dogs.[7] While the detailed findings of these studies are not publicly available, their completion indicates a standard preclinical safety assessment was undertaken to support potential human trials.[7] It is standard practice in such programs to evaluate genetic toxicity (e.g., Ames test for mutagenicity) and cardiovascular safety (e.g., hERG assay for potential QT prolongation).[9][10]

Experimental Protocols

The following protocols are provided as examples of standard methodologies for evaluating DGAT2 inhibitors like PF-06424439.

In Vitro DGAT2 Enzyme Inhibition Assay

This protocol outlines a method to determine the IC₅₀ of an inhibitor against DGAT2 using a radiolabeled substrate.

Workflow Diagram:

Caption: Workflow for an in vitro DGAT2 enzyme inhibition assay.

Step-by-Step Protocol:

-

Enzyme Source Preparation: Prepare microsomal fractions from cells or tissues expressing DGAT2 (e.g., Sf9 cells overexpressing human DGAT2). Determine protein concentration using a standard method like the BCA assay.

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO. The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid affecting enzyme activity.

-

Reaction Setup: In a microcentrifuge tube, combine a buffer (e.g., 50 mM Tris-HCl, pH 7.4), a defined amount of microsomal protein (e.g., 50 µg), and the test compound at various concentrations.

-

Initiate Reaction: Start the reaction by adding the substrates: unlabeled diacylglycerol (e.g., 200 µM, dissolved in a minimal amount of acetone) and radiolabeled [¹⁴C]oleoyl-CoA (e.g., 25 µM).

-

Incubation: Incubate the reaction mixture at 37°C for a predetermined time (e.g., 10-30 minutes) within the linear range of the assay.

-

Stop Reaction & Lipid Extraction: Terminate the reaction by adding a solvent mixture like chloroform:methanol (2:1, v/v). Add water to induce phase separation.

-

Lipid Separation: Vortex and centrifuge to separate the phases. Collect the lower organic phase containing the lipids and dry it under a stream of nitrogen.

-

Thin-Layer Chromatography (TLC): Resuspend the dried lipids in a small volume of chloroform and spot them onto a silica TLC plate. Develop the plate using a solvent system such as hexane:diethyl ether:acetic acid (80:20:1, v/v/v) to separate triglycerides from other lipids.

-

Quantification: Visualize the lipid spots (e.g., with iodine vapor). Scrape the silica corresponding to the triglyceride band into a scintillation vial. Add scintillation fluid and quantify the amount of incorporated radioactivity using a scintillation counter.

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a vehicle control (DMSO). Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Cell-Based Triglyceride Synthesis Assay

This assay measures the de novo synthesis of triglycerides in a cellular context by monitoring the incorporation of a labeled fatty acid precursor.

Step-by-Step Protocol:

-

Cell Culture: Plate cells (e.g., HepG2 or MCF7) in a suitable multi-well plate and allow them to adhere and grow to a desired confluency.[2]

-

Compound Treatment: Pre-incubate the cells with various concentrations of this compound or a vehicle control (e.g., in serum-free media) for a specified period (e.g., 1-4 hours).

-

Labeling: Add a radiolabeled fatty acid, such as [¹⁴C]oleic acid, complexed to fatty acid-free bovine serum albumin (BSA), to the culture medium. Incubate for a period sufficient to allow for its incorporation into triglycerides (e.g., 2-6 hours).

-

Cell Lysis and Lipid Extraction: Wash the cells with cold phosphate-buffered saline (PBS) to remove unincorporated label. Lyse the cells and extract the total lipids using a method such as the Bligh and Dyer extraction (chloroform:methanol:water).

-

Lipid Separation and Quantification: Dry, resuspend, and separate the extracted lipids by TLC as described in the enzymatic assay protocol (Section 5.1).

-

Data Analysis: Quantify the radioactivity in the triglyceride bands. Normalize the data to the total protein content of the cell lysate from a parallel well. Calculate the percent inhibition of triglyceride synthesis and determine the IC₅₀ as described previously.

Conclusion

This compound is a well-characterized, potent, and selective DGAT2 inhibitor with demonstrated in vitro and in vivo activity. Its favorable pharmacokinetic profile in preclinical species has established it as a valuable tool for investigating the role of DGAT2 in metabolic diseases and as a lead compound in drug discovery programs. The detailed chemical, pharmacological, and methodological information provided in this guide serves as a critical resource for scientists working to further understand and exploit the therapeutic potential of DGAT2 inhibition.

References

- Pfizer presents DGAT2 inhibitors with activity in preclinical models of metabolic disease. (2014, August 14). BioWorld Science.

- Pabst B, et al. Mechanistic Characterization of Long Residence Time Inhibitors of Diacylglycerol Acyltransferase 2 (DGAT2). Biochemistry. 2018 Dec 26;57(51):6997-7010.

- PF-06424439 methanesulfonate | DG

- PF 06424439 | Diacylglycerol O-Acyltransferase (DG

- Ames Test Protocol.

- PF 06424439 | Diacylglycerol O-Acyltransferase. Tocris Bioscience.

- Inhibition of the human ether-a-go-go-related gene (hERG)

- Futatsugi K, et al. Discovery and Optimization of Imidazopyridine-Based Inhibitors of Diacylglycerol Acyltransferase 2 (DGAT2). Journal of Medicinal Chemistry. 2015 Sep 24;58(18):7173-85.

- High-Throughput Chemical Screening and Structure-Based Models to Predict hERG Inhibition. MDPI.

- Investigation of miscellaneous hERG inhibition in large diverse compound collection using automated patch-clamp assay. Acta Pharmacologica Sinica.

- hERG inhibitors with similar potency but different binding kinetics do not pose the same proarrhythmic risk: implications for drug safety assessment. Journal of Cardiovascular Electrophysiology.

- Small structural changes of the imidazopyridine diacylglycerol acyltransferase 2 (DGAT2) inhibitors produce an improved safety profile. MedChemComm.

- Diacylglycerol acyltransferase 2 inhibitors.

- PF-06424439 (CAS 1469284-79-4). Enzo Life Sciences.

- Lipid Droplet Biosynthesis Impairment through DGAT2 Inhibition Sensitizes MCF7 Breast Cancer Cells to Radiation. International Journal of Molecular Sciences. 2021 Sep 18;22(18):10102.

- Computational determination of hERG-related cardiotoxicity of drug candidates.

- Preclinical toxicology and safety pharmacology of the first-in-class GADD45β/MKK7 inhibitor and clinical candid

- Integrative analysis of loss-of-function variants in clinical and genomic data reveals novel genes associated with cardiovascular traits. BMC Medical Genomics.

- Preclinical Toxicology. Pacific BioLabs.

- Preclinical Safety Assessment: General and Genetic Toxicology. Request PDF.

- Lipid Droplet Biosynthesis Impairment through DGAT2 Inhibition Sensitizes MCF7 Breast Cancer Cells to Radi

- Diacylglycerol acyl transferase 2 inhibitors.

- Metabolism Distribution and Excretion of a Matrix Metalloproteinase-13 Inhibitor... in Rats and Dogs.

Sources

- 1. Lipid Droplet Biosynthesis Impairment through DGAT2 Inhibition Sensitizes MCF7 Breast Cancer Cells to Radiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Lipid Droplet Biosynthesis Impairment through DGAT2 Inhibition Sensitizes MCF7 Breast Cancer Cells to Radiation [mdpi.com]

- 3. rndsystems.com [rndsystems.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. | BioWorld [bioworld.com]

- 7. Small structural changes of the imidazopyridine diacylglycerol acyltransferase 2 (DGAT2) inhibitors produce an improved safety profile - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery and Optimization of Imidazopyridine-Based Inhibitors of Diacylglycerol Acyltransferase 2 (DGAT2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]

- 10. Inhibition of the human ether-a-go-go-related gene (HERG) potassium channel by cisapride: affinity for open and inactivated states - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Discovery and Synthesis of PF-06424439: A Potent and Selective DGAT2 Inhibitor

Abstract

This technical guide provides an in-depth overview of the discovery and synthesis of PF-06424439, a potent, selective, and orally bioavailable inhibitor of diacylglycerol O-acyltransferase 2 (DGAT2). As a key enzyme in triglyceride synthesis, DGAT2 has emerged as a promising therapeutic target for metabolic diseases. This document details the scientific rationale for targeting DGAT2, the high-throughput screening process that identified the initial imidazopyridine-based hit, the subsequent lead optimization guided by structure-activity relationship (SAR) studies, and a detailed, step-by-step description of the chemical synthesis of PF-06424439. This guide is intended for researchers, scientists, and professionals in the field of drug development who are interested in the discovery and development of novel therapeutics for metabolic disorders.

Introduction: The Rationale for Targeting DGAT2

Diacylglycerol O-acyltransferase (DGAT) is a crucial enzyme that catalyzes the final and rate-limiting step in triglyceride (TG) biosynthesis, the esterification of diacylglycerol (DAG) with a fatty acyl-CoA. In mammals, two isoforms of DGAT, DGAT1 and DGAT2, have been identified. While both enzymes catalyze the same reaction, they share no sequence homology and exhibit distinct tissue distribution and physiological roles. DGAT1 is predominantly expressed in the intestine and is involved in the absorption of dietary fats, while DGAT2 is highly expressed in the liver and plays a central role in hepatic TG synthesis and the secretion of very-low-density lipoproteins (VLDL).

Elevated hepatic TG levels are a hallmark of non-alcoholic fatty liver disease (NAFLD), a condition that can progress to more severe liver damage, including non-alcoholic steatohepatitis (NASH), cirrhosis, and hepatocellular carcinoma. By inhibiting DGAT2, it is hypothesized that hepatic TG synthesis can be reduced, thereby ameliorating hepatic steatosis and its associated pathologies. This has made DGAT2 a compelling target for the development of therapeutics for NAFLD and other metabolic disorders characterized by dyslipidemia. PF-06424439 emerged from a dedicated drug discovery program aimed at identifying potent and selective DGAT2 inhibitors with favorable pharmacokinetic properties.

The Triglyceride Synthesis Pathway and the Role of DGAT2

The synthesis of triglycerides is a fundamental metabolic process for energy storage. The pathway involves several enzymatic steps, culminating in the action of DGAT2.

Caption: The final step of triglyceride synthesis is catalyzed by DGAT1 and DGAT2.

The Discovery of PF-06424439: From Hit to Preclinical Candidate

The discovery of PF-06424439 was a result of a systematic and iterative drug discovery process that began with a high-throughput screening (HTS) campaign and progressed through rigorous lead optimization.

High-Throughput Screening and Hit Identification

A high-throughput screening of the Pfizer compound library was conducted to identify novel inhibitors of human DGAT2. The primary assay utilized a liquid chromatography/mass spectrometry (LC/MS) method to directly measure the enzymatic product, providing a robust and sensitive platform for identifying true inhibitors.

The screening cascade was designed to eliminate non-specific inhibitors and prioritize compounds with desirable drug-like properties.

Caption: The discovery workflow for PF-06424439.

The screening of approximately 20,000 compounds led to the identification of a promising imidazopyridine-based hit.[1] This initial hit, while demonstrating DGAT2 inhibitory activity, possessed suboptimal properties, including low lipophilic efficiency (LipE) and potential metabolic liabilities.

Lead Optimization and Structure-Activity Relationship (SAR) Studies

The initial hit underwent extensive lead optimization to improve its potency, selectivity, and pharmacokinetic profile. The medicinal chemistry strategy focused on two key areas of the molecule: the solvent-exposed region and the core structure.

Key Structural Modifications and SAR Insights:

-

Pyrrolidine Amide: A significant improvement in lipophilic efficiency was achieved by introducing a pyrrolidine amide moiety. This modification enhanced the binding affinity of the compound to DGAT2.

-

sp³-Hybridized Carbon Center: To address metabolic liabilities, specifically N-glucuronidation, and to improve off-target pharmacology, an sp³-hybridized carbon atom was incorporated into the core of the molecule.[2]

These systematic modifications, guided by iterative rounds of synthesis and biological testing, led to the identification of PF-06424439 as a preclinical candidate with an optimized balance of properties.

| Compound | R Group | hDGAT2 IC₅₀ (nM)[2] | Lipophilic Efficiency (LipE)[2] |

| Initial Hit | (CH₂)₂N(CH₃)₂ | 150 | 2.8 |

| Intermediate 1 | Pyrrolidine | 50 | 4.2 |

| PF-06424439 | (R)-3-piperidinyl-pyrrolidinyl-methanone | 14 | 5.1 |

Chemical Synthesis of PF-06424439

The synthesis of PF-06424439 is a multi-step process that involves the construction of the core imidazopyridine ring system followed by the coupling of the side chains. A scalable synthesis has been developed to produce kilogram quantities of the compound.[3]

Synthesis Workflow

The synthesis begins with the commercially available 6-chloro-3-nitro-2-aminopyridine, which undergoes a series of transformations to build the imidazopyridine core. Key steps include a nucleophilic aromatic substitution, reduction of the nitro group, and cyclization to form the imidazole ring.

Caption: A simplified schematic of the synthesis of PF-06424439.

Detailed Synthetic Protocol

The following is a representative, step-by-step protocol for the synthesis of PF-06424439.

Step 1: Synthesis of the Imidazopyridine Core

-

Nucleophilic Aromatic Substitution: 6-Chloro-3-nitro-2-aminopyridine is reacted with the appropriate amine nucleophile under basic conditions to displace the chloride.

-

Nitro Group Reduction: The nitro group is reduced to an amine using a standard reducing agent such as hydrogen gas with a palladium catalyst.

-

Imidazole Ring Formation: The resulting triaminopyridine intermediate, which is sensitive to oxidation, is reacted with an appropriate aldehyde or carboxylic acid derivative, followed by cyclodehydration to form the imidazopyridine core.[3]

Step 2: Coupling of the Side Chains

-

Amide Bond Formation: The imidazopyridine core is coupled with the piperidinyl-pyrrolidinyl-methanone side chain using standard peptide coupling reagents.

-

Final Deprotection and Salt Formation: Any protecting groups are removed, and the final compound is isolated, often as a methanesulfonate salt to improve its solid-state properties.[3]

Biological Activity and Pharmacokinetic Profile

PF-06424439 is a potent and selective inhibitor of DGAT2 with excellent oral bioavailability.

In Vitro Potency and Selectivity

PF-06424439 exhibits potent inhibition of human DGAT2 with an IC₅₀ of 14 nM.[4][5][6][7] It demonstrates high selectivity over other related acyltransferases, including DGAT1 and monoacylglycerol acyltransferases (MGATs).[4][7]

| Enzyme | IC₅₀ (nM)[4][7] |

| hDGAT2 | 14 |

| hDGAT1 | >10,000 |

| hMGAT1 | >10,000 |

| hMGAT2 | >10,000 |

| hMGAT3 | >10,000 |

In Vivo Efficacy

In preclinical animal models of dyslipidemia, orally administered PF-06424439 has been shown to significantly reduce plasma triglyceride and cholesterol levels.[4][7] In a rat dyslipidemia model, PF-06424439 reduced plasma triglycerides in a dose-dependent manner.[7]

Pharmacokinetic Properties

PF-06424439 displays favorable pharmacokinetic properties, including good oral bioavailability in multiple species.

| Species | Oral Bioavailability (%)[8] | Half-life (h)[8] | Clearance (mL/min/kg)[8] |

| Rat | >100 | 1.4 | 18 |

| Dog | >100 | 1.2 | 18 |

Conclusion

PF-06424439 is a potent and selective DGAT2 inhibitor discovered and developed through a systematic drug discovery effort. Its promising preclinical profile, characterized by potent in vitro activity, in vivo efficacy in models of dyslipidemia, and favorable pharmacokinetic properties, highlights its potential as a therapeutic agent for the treatment of metabolic diseases such as NAFLD. The successful synthesis of PF-06424439 on a kilogram scale demonstrates the feasibility of its production for further development. This technical guide provides a comprehensive overview of the discovery and synthesis of this important research compound, offering valuable insights for scientists in the field of drug discovery and development. The compound has also been investigated for its potential in sensitizing breast cancer cells to radiation.[9][10]

References

-

ResearchGate. Discovery of a Novel Class of Diacylglycerol Acyltransferase 2 Inhibitors with a 1H-Pyrrolo[2,3-b]Pyridine Core. Available from: [Link]

-

Clarivate. Pfizer presents DGAT2 inhibitors with activity in preclinical models of metabolic disease. 2014. Available from: [Link]

-

National Center for Biotechnology Information. The role of DGAT1 and DGAT2 in regulating tumor cell growth and their potential clinical implications. Cell Commun Signal. 2024;22(1):123. Available from: [Link]

-

ACS Publications. Design of Next-Generation DGAT2 Inhibitor PF-07202954 with Longer Predicted Half-Life. J Med Chem. 2023;66(15):10436-10447. Available from: [Link]

-

National Center for Biotechnology Information. Lipid Droplet Biosynthesis Impairment through DGAT2 Inhibition Sensitizes MCF7 Breast Cancer Cells to Radiation. Int J Mol Sci. 2021;22(18):10102. Available from: [Link]

-

ResearchGate. The DGAT2 inhibitor PF-06424439 suppresses metastasis of GC in. Available from: [Link]

-

National Center for Biotechnology Information. Discovery and Optimization of Imidazopyridine-Based Inhibitors of Diacylglycerol Acyltransferase 2 (DGAT2). J Med Chem. 2015;58(18):7173-7185. Available from: [Link]

-

Patsnap. What are DGAT2 inhibitors and how do they work?. 2024. Available from: [Link]

-

National Center for Biotechnology Information. DGAT1 and DGAT2 Inhibitors for Metabolic Dysfunction-Associated Steatotic Liver Disease (MASLD) Management: Benefits for Their Single or Combined Application. Int J Mol Sci. 2024;25(17):9192. Available from: [Link]

-

National Center for Biotechnology Information. Hepatocyte Deletion of Triglyceride-Synthesis Enzyme Acyl CoA: Diacylglycerol Acyltransferase 2 Reduces Steatosis Without Increasing Inflammation or Fibrosis in Mice. Hepatol Commun. 2018;2(9):1047-1060. Available from: [Link]

-

National Center for Biotechnology Information. Lipid Droplet Biosynthesis Impairment through DGAT2 Inhibition Sensitizes MCF7 Breast Cancer Cells to Radiation. Int J Mol Sci. 2021;22(18):10102. Available from: [Link]

-

UT Southwestern Medical Center. How an experimental drug reverses fatty liver disease. 2024. Available from: [Link]

-

National Center for Biotechnology Information. Inhibition of Diacylglycerol Acyltransferase 2 Versus Diacylglycerol Acyltransferase 1: Potential Therapeutic Implications of Pharmacology. Clin Ther. 2023;45(1):e1-e12. Available from: [Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. Advances, opportunities, and challenges in methods for interrogating the structure activity relationships of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 6. researchgate.net [researchgate.net]

- 7. file.medchemexpress.com [file.medchemexpress.com]

- 8. Novel Multiplexed High Throughput Screening of Selective Inhibitors for Drug-Metabolizing Enzymes Using Human Hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. APOE4 disrupts intracellular lipid homeostasis in human iPSC-derived glia - PMC [pmc.ncbi.nlm.nih.gov]

- 10. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

A Technical Guide to PF-06424439: Mechanism and Experimental Analysis of its Impact on Triglyceride Synthesis

Abstract

Triglyceride synthesis is a fundamental metabolic process, and its dysregulation is a hallmark of numerous metabolic diseases, including non-alcoholic steatohepatitis (NASH) and dyslipidemia. The final, committed step of this pathway is catalyzed by diacylglycerol O-acyltransferases (DGAT). PF-06424439 is a potent, selective, and orally bioavailable small molecule inhibitor of DGAT2, one of the two key enzymes responsible for triglyceride synthesis.[1][2][3] This guide provides an in-depth examination of the molecular mechanism by which PF-06424439 modulates lipid metabolism, its profound effects on triglyceride synthesis, and detailed, field-proven protocols for its experimental validation. We will explore the causality behind its mechanism, provide self-validating experimental workflows, and ground all claims in authoritative scientific literature.

The Central Role of DGAT2 in Triglyceride Synthesis

Triglycerides (TGs) are the primary form of energy storage in eukaryotes. Their synthesis is a multi-step process occurring primarily in the endoplasmic reticulum (ER). The canonical pathway, known as the glycerol-3-phosphate pathway, culminates in the esterification of a diacylglycerol (DAG) with a long-chain fatty acyl-CoA. This final, rate-limiting step is catalyzed by two distinct enzymes, DGAT1 and DGAT2.[4][5]

While both enzymes catalyze the same reaction, they are evolutionarily unrelated and exhibit different tissue expression profiles and physiological roles.[4][6] DGAT1 is expressed broadly and is involved in the re-esterification of dietary fatty acids in the intestine.[6] DGAT2 is the predominant isoform in the liver and adipose tissue, playing a crucial role in hepatic TG synthesis for packaging into very low-density lipoproteins (VLDL) and for storage in adipocyte lipid droplets.[5][6] Because of its central role in hepatic lipid accumulation, DGAT2 has emerged as a high-value therapeutic target for metabolic diseases.[7][8]

Signaling Pathway: Canonical Triglyceride Synthesis

The following diagram illustrates the key steps in the de novo synthesis of triglycerides, highlighting the critical position of DGAT2.

Caption: The glycerol-3-phosphate pathway for triglyceride synthesis.

PF-06424439: A Selective DGAT2 Inhibitor

PF-06424439 is an imidazopyridine-based compound identified as a potent, selective, and slowly reversible, time-dependent inhibitor of the DGAT2 enzyme.[1][2] It exhibits a high degree of selectivity for DGAT2, with an IC50 of 14 nM for the human enzyme, and shows no significant activity against DGAT1 or related acyltransferases like MGAT1-3.[1] This specificity is critical, as indiscriminate inhibition of both DGAT isoforms can lead to undesirable gastrointestinal side effects, which have been attributed to DGAT1 inhibition.[9]

Mechanism of Inhibition

The inhibitory action of PF-06424439 blocks the final step of triglyceride synthesis. By binding to DGAT2, it prevents the condensation of DAG with a fatty acyl-CoA, thereby directly reducing the flux of substrates into the triglyceride pool. This leads to a measurable decrease in the synthesis of new triglycerides and a subsequent reduction in the formation and storage of lipid droplets within the cell.[10]

Caption: PF-06424439 directly inhibits the DGAT2 enzyme.

Experimental Validation: Protocols & Methodologies

To rigorously assess the impact of PF-06424439 on triglyceride synthesis, a multi-tiered experimental approach is required, moving from direct enzyme kinetics to cellular metabolic assays. The following protocols provide a self-validating framework for characterizing DGAT2 inhibition.

Protocol 1: Cellular Triglyceride Synthesis Assay

Causality: This assay directly measures the rate of de novo triglyceride synthesis in a biologically relevant context (e.g., hepatocytes). By using a labeled fatty acid precursor, we can quantify the amount of newly synthesized TG, providing a direct functional readout of DGAT2 activity in intact cells.

Step-by-Step Methodology:

-

Cell Culture: Plate HepG2 cells (or primary hepatocytes) in 12-well plates and allow them to reach 80-90% confluency.

-

Compound Treatment: Pre-incubate cells with varying concentrations of PF-06424439 (e.g., 0.1 nM to 10 µM) or vehicle control (DMSO) for 1-2 hours in serum-free media.

-

Metabolic Labeling: Add [¹⁴C]-oleic acid (complexed to BSA, final concentration ~0.2 µCi/mL and 100 µM) to each well. Incubate for 4-6 hours.

-

Cell Lysis & Lipid Extraction: Wash cells twice with ice-cold PBS. Lyse the cells and extract total lipids using a 2:1 chloroform:methanol solvent system (Folch method).

-

Lipid Separation: Spot the extracted lipids onto a silica thin-layer chromatography (TLC) plate. Develop the plate using a mobile phase of hexane:diethyl ether:acetic acid (80:20:1, v/v/v). Include a triglyceride standard in a separate lane.

-

Quantification: Expose the TLC plate to a phosphor screen overnight. Image the screen and quantify the radioactivity of the band corresponding to triglycerides using densitometry software.

-

Data Analysis: Normalize the triglyceride band intensity to total radioactivity in the lane or to total protein content. Plot the dose-response curve to determine the IC50 of PF-06424439.

Caption: Workflow for the Cellular Triglyceride Synthesis Assay.

Protocol 2: Lipid Droplet Formation Analysis via Fluorescence Microscopy

Causality: Triglycerides are stored in cytosolic lipid droplets (LDs). A direct consequence of inhibiting TG synthesis is a reduction in the cell's ability to form these organelles. This imaging-based assay provides a powerful visual and quantitative confirmation of the cellular effects of PF-06424439.

Step-by-Step Methodology:

-

Cell Culture: Plate MCF7 or HepG2 cells on glass-bottom imaging dishes or 96-well imaging plates.

-

Oleic Acid Loading & Treatment: To induce robust lipid droplet formation, supplement the culture medium with oleic acid (200-400 µM complexed to BSA). Concurrently, treat cells with PF-06424439 (e.g., 10 µM) or vehicle control for 24-72 hours.[10]

-

Staining:

-

Wash cells gently with PBS.

-

Fix the cells with 4% paraformaldehyde for 15 minutes.

-

Stain for neutral lipids by incubating with BODIPY 493/503 (1 µg/mL) for 15-30 minutes.

-

Stain nuclei with a counterstain like DAPI (300 nM) for 5 minutes.

-

-

Imaging: Acquire images using a fluorescence microscope or a high-content imaging system. Use appropriate channels for BODIPY (green) and DAPI (blue).

-

Image Analysis:

-

Use automated image analysis software (e.g., ImageJ/Fiji, CellProfiler) to segment cells based on the DAPI signal.

-

Within each cell, identify and quantify the lipid droplets from the BODIPY signal.

-

Measure key parameters: total lipid droplet area per cell, number of droplets per cell, and average droplet size.

-

-

Data Presentation: Present the quantified data graphically, comparing the vehicle-treated group to the PF-06424439-treated group.

Caption: Workflow for Lipid Droplet Formation Analysis.

Preclinical Efficacy & Data Summary

The potent in vitro activity of PF-06424439 translates to significant efficacy in preclinical in vivo models of dyslipidemia. Oral administration of the compound has been shown to robustly decrease both circulating and hepatic lipid levels.[11]

| Parameter | Animal Model | Dose & Administration | Key Finding | Reference |

| Plasma Triglycerides | Ldlr-/- Mice | 60 mg/kg/day (p.o.) for 3 days | Significant reduction in plasma TG levels | [1][2] |

| Plasma Cholesterol | Ldlr-/- Mice | 60 mg/kg/day (p.o.) for 3 days | Significant reduction in plasma cholesterol | [1][2] |

| Pharmacokinetics | Rat | 1 mg/kg (i.v.) | Moderate clearance, short half-life (1.39 h) | [1] |

| Oral Bioavailability | Rat & Dog | N/A | >100% | [3] |

| Intestinal Effects | C57BL/6J Mice | Co-dosed with DGAT1i | Severe diarrhea, indicating distinct roles of DGAT1 and DGAT2 | [9] |

Note: p.o. = per os (oral administration); i.v. = intravenous.

These findings underscore the critical role of DGAT2 in maintaining lipid homeostasis and validate its inhibition as a viable therapeutic strategy. The development of selective DGAT2 inhibitors like PF-06424439 is part of a broader therapeutic strategy aimed at treating metabolic diseases like NASH, with other DGAT2 inhibitors advancing into clinical trials.[12]

Conclusion and Future Directions

PF-06424439 is a highly selective and potent inhibitor of DGAT2, the enzyme catalyzing the terminal step of triglyceride synthesis in key metabolic tissues. By directly blocking this enzymatic activity, PF-06424439 effectively reduces the production of triglycerides, leading to decreased lipid droplet storage in cells and lower circulating lipid levels in preclinical models.[1][11] The experimental protocols detailed in this guide provide a robust framework for researchers to validate and explore the effects of this compound and others in its class.

Future research should continue to delineate the distinct and overlapping functions of DGAT1 and DGAT2 to optimize therapeutic windows and avoid off-target effects.[4] Investigating the long-term metabolic consequences of sustained DGAT2 inhibition and exploring its potential in combination therapies for multifactorial diseases like NASH will be critical next steps in realizing the full therapeutic potential of this drug class.

References

-

Flowers, M. T., & Ntambi, J. M. (2008). Role of stearoyl-coenzyme A desaturase in regulating lipid metabolism. Current opinion in lipidology. [Link]

-

Rogowski, M. P., Flowers, M. T., Stamatikos, A. D., Ntambi, J. M., & Paton, C. M. (2016). SCD1 activity in muscle increases triglyceride PUFA content, exercise capacity, and PPARδ expression in mice. Journal of lipid research. [Link]

-

Sans, A., Sriburi, R., & Corcoran, B. A. (2018). Reduced SCD1 activity alters markers of fatty acid reesterification, glyceroneogenesis, and lipolysis in murine white adipose tissue and 3T3-L1 adipocytes. American journal of physiology. Endocrinology and metabolism. [Link]

-

Brown, J. M., & Goldstein, J. L. (2008). Stearoyl-coenzyme A desaturase 1 inhibition and the metabolic syndrome: considerations for future drug discovery. Current opinion in lipidology. [Link]

-

Kirad, S., Puri, S., Deepa, P. R., & Sankaranarayanan, M. (2024). An insight into advances and challenges in the development of potential stearoyl Co-A desaturase 1 inhibitors. RSC medicinal chemistry. [Link]

-

Brown, J. M., Chung, S., Sawyer, J. K., Degirolamo, C., Alger, H. M., Nguyen, T., Zhu, X., Wilson, M. D., Kent, C. R., Rudel, L. L., & Parks, J. S. (2008). Inhibition of Stearoyl-CoA Desaturase 1 (SCD1) Dissociates Insulin Resistance and Obesity From Atherosclerosis. Circulation. [Link]

-

Wikipedia contributors. (2023). Stearoyl-CoA 9-desaturase. Wikipedia, The Free Encyclopedia. [Link]

-

Gutiérrez-Juárez, R., Pocai, A., Mulas, C., Ono, H., Bhanot, S., Monia, B. P., & Rossetti, L. (2006). Critical role of stearoyl-CoA desaturase–1 (SCD1) in the onset of diet-induced hepatic insulin resistance. The Journal of clinical investigation. [Link]

-

Dow, R. L., et al. (2012). Chapter 9: Stearoyl-CoA Desaturase 1 (SCD1) Inhibitors: Bench to Bedside Must Only Go Through Liver. Royal Society of Chemistry. [Link]

-

Futatsugi, K., et al. (2015). Discovery and Optimization of Imidazopyridine-Based Inhibitors of Diacylglycerol Acyltransferase 2 (DGAT2). Journal of Medicinal Chemistry. [Link]

-

BioWorld Science. (2014). Pfizer presents DGAT2 inhibitors with activity in preclinical models of metabolic disease. BioWorld. [Link]

-

Nisticò, C., et al. (2021). Lipid Droplet Biosynthesis Impairment through DGAT2 Inhibition Sensitizes MCF7 Breast Cancer Cells to Radiation. International journal of molecular sciences. [Link]

-

Carbone, A., et al. (2024). DGAT1 and DGAT2 Inhibitors for Metabolic Dysfunction-Associated Steatotic Liver Disease (MASLD) Management: Benefits for Their Single or Combined Application. International journal of molecular sciences. [Link]

-

Nisticò, C., et al. (2021). Lipid Droplet Biosynthesis Impairment through DGAT2 Inhibition Sensitizes MCF7 Breast Cancer Cells to Radiation. International journal of molecular sciences. [Link]

-

Okuma, C., et al. (2020). Diacylglycerol acyltransferase 1/2 inhibition induces dysregulation of fatty acid metabolism and leads to intestinal barrier failure and diarrhea in mice. Physiological reports. [Link]

-

Chitraju, C., et al. (2020). The triglyceride synthesis enzymes DGAT1 and DGAT2 have distinct and overlapping functions in adipocytes. Journal of lipid research. [Link]

-

Amin, N. B., et al. (2022). Efficacy and safety of an orally administered DGAT2 inhibitor alone or coadministered with a liver-targeted ACC inhibitor in adults with non-alcoholic steatohepatitis (NASH): rationale and design of the phase II, dose-ranging, dose-finding, randomised, placebo-controlled MIRNA (Metabolic Interventions to Resolve NASH with fibrosis) study. BMJ open. [Link]

-

Chen, H. C., & Farese, R. V., Jr. (2000). DGAT and triglyceride synthesis: a new target for obesity treatment?. Trends in cardiovascular medicine. [Link]

-

Chen, H. C., & Farese, R. V. (2000). DGAT and Triglyceride Synthesis A New Target for Obesity Treatment?. Trends in Cardiovascular Medicine. [Link]

-

Fu, Z., Chen, Q., Zhang, K., & Zhang, R. (2024). A Comparison Between Canonical and Alternative Pathways in Triglyceride Synthesis. Journal of Endocrinology and Metabolism. [Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. | BioWorld [bioworld.com]

- 4. The triglyceride synthesis enzymes DGAT1 and DGAT2 have distinct and overlapping functions in adipocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Comparison Between Canonical and Alternative Pathways in Triglyceride Synthesis | Fu | Journal of Endocrinology and Metabolism [jofem.org]

- 6. DGAT1 and DGAT2 Inhibitors for Metabolic Dysfunction-Associated Steatotic Liver Disease (MASLD) Management: Benefits for Their Single or Combined Application - PMC [pmc.ncbi.nlm.nih.gov]

- 7. DGAT and triglyceride synthesis: a new target for obesity treatment? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Diacylglycerol acyltransferase 1/2 inhibition induces dysregulation of fatty acid metabolism and leads to intestinal barrier failure and diarrhea in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Lipid Droplet Biosynthesis Impairment through DGAT2 Inhibition Sensitizes MCF7 Breast Cancer Cells to Radiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Discovery and Optimization of Imidazopyridine-Based Inhibitors of Diacylglycerol Acyltransferase 2 (DGAT2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Efficacy and safety of an orally administered DGAT2 inhibitor alone or coadministered with a liver-targeted ACC inhibitor in adults with non-alcoholic steatohepatitis (NASH): rationale and design of the phase II, dose-ranging, dose-finding, randomised, placebo-controlled MIRNA (Metabolic Interventions to Resolve NASH with fibrosis) study - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the In Vitro Potency of PF-06424439 on Human DGAT2

This guide provides an in-depth technical overview of the potent and selective human diacylglycerol O-acyltransferase 2 (DGAT2) inhibitor, PF-06424439. Designed for researchers, scientists, and drug development professionals, this document details the scientific rationale for targeting DGAT2, the biochemical and cellular mechanisms of PF-06424439's inhibitory action, and comprehensive, field-proven protocols for assessing its in vitro potency.

The Scientific Imperative for DGAT2 Inhibition in Metabolic Disease

Diacylglycerol O-acyltransferase 2 (DGAT2) is a critical enzyme in lipid metabolism, catalyzing the final and rate-limiting step in triglyceride (TG) biosynthesis.[1][2] This process involves the esterification of diacylglycerol (DAG) with a fatty acyl-CoA molecule.[2] In mammals, two distinct DGAT enzymes, DGAT1 and DGAT2, perform this function.[1] Despite catalyzing the same reaction, they share no sequence homology and possess distinct physiological roles.[2] DGAT2 is predominantly expressed in the liver and plays a crucial role in hepatic TG synthesis and the secretion of very-low-density lipoproteins (VLDL).[3][4]

The overproduction and accumulation of triglycerides are central to the pathophysiology of numerous metabolic disorders, including non-alcoholic fatty liver disease (NAFLD), nonalcoholic steatohepatitis (NASH), obesity, and type 2 diabetes.[1][5] Consequently, the inhibition of DGAT2 has emerged as a promising therapeutic strategy to mitigate these conditions by reducing the burden of excess lipids.[1][5] DGAT2 inhibitors effectively block the synthesis of triglycerides, leading to decreased lipid accumulation in tissues such as the liver and adipose tissue, and a reduction in circulating triglyceride levels.[1]

PF-06424439 is a potent and selective, orally bioavailable small-molecule inhibitor of human DGAT2 developed by Pfizer.[6][7][8][9] Its high selectivity for DGAT2 over DGAT1 and other acyltransferases minimizes off-target effects, a critical consideration in therapeutic development.[10][11][12] This guide will elucidate the methods to quantify the potent inhibitory activity of PF-06424439 on human DGAT2 in vitro.

Quantitative Assessment of PF-06424439 Potency

The in vitro potency of PF-06424439 against human DGAT2 is primarily determined by its half-maximal inhibitory concentration (IC50). Published data indicates a human DGAT2 IC50 for PF-06424439 of 14 nM .[7][8][10][11][12][13]

| Compound | Target | IC50 (nM) | Inhibition Mechanism |

| PF-06424439 | Human DGAT2 | 14 | Slowly reversible, time-dependent, and noncompetitive with respect to acyl-CoA substrate.[7][8][13][14][15] |

Mechanistic Insights into PF-06424439 Inhibition

PF-06424439 exhibits a complex and potent mechanism of action. It is characterized as a slowly reversible, time-dependent inhibitor of DGAT2.[7][8][13][14][15] Detailed kinetic analyses have revealed a two-step binding mechanism.[14][15] Initially, PF-06424439 forms an enzyme-inhibitor complex (EI). This complex then undergoes an isomerization to a much higher affinity complex (EI*), which dissociates very slowly.[14][15] This long residence time on the target enzyme contributes to its sustained inhibitory activity. Furthermore, PF-06424439 acts as a noncompetitive inhibitor with respect to the acyl-CoA substrate.[7][8][13][14][15]

Figure 1: Simplified workflow of PF-06424439's two-step inhibition of DGAT2.

Experimental Protocols for In Vitro Potency Determination

The following protocols are designed to be self-validating systems for the accurate determination of the in vitro potency of DGAT2 inhibitors like PF-06424439.

Biochemical Assay for Human DGAT2 Activity

This protocol describes a robust method to determine the IC50 of an inhibitor using a biochemical assay with recombinant human DGAT2. The principle lies in measuring the enzymatic conversion of a labeled substrate in the presence of varying concentrations of the inhibitor. A fluorescent-based method is detailed below as a safer and more cost-effective alternative to traditional radio-labeled assays.[6][7]

4.1.1 Materials and Reagents

-

Human DGAT2 Enzyme: Recombinant human DGAT2 expressed in and purified from Sf9 insect cells.

-

Substrates:

-

1,2-Dioleoyl-sn-glycerol (DOG)

-

NBD-palmitoyl-CoA (fluorescent fatty acyl-CoA substrate)

-

-

Inhibitor: PF-06424439

-

Assay Buffer: 100 mM Tris-HCl (pH 7.4-7.6), 1 mM MgCl2.

-

Other Reagents: Bovine Serum Albumin (BSA), acetone, DMSO, chloroform, methanol, acetic acid.

-

Equipment: 37°C incubator, thin-layer chromatography (TLC) plates, fluorescent imaging system.

4.1.2 Step-by-Step Protocol

-

Preparation of Reagents:

-

Prepare a stock solution of 1,2-Dioleoyl-sn-glycerol in acetone.

-

Prepare a stock solution of NBD-palmitoyl-CoA in 20 mM Tris-HCl (pH 7.6).

-

Prepare a stock solution of PF-06424439 in DMSO. Create a serial dilution of the inhibitor in DMSO to cover a range of concentrations (e.g., from 1 pM to 100 µM).

-

Prepare the assay buffer.

-

-

Enzyme Reaction:

-

In a glass test tube, prepare a master mix containing Tris-HCl, MgCl2, 1,2-Dioleoyl-sn-glycerol, BSA, and NBD-palmitoyl-CoA.

-

Add a small volume of the serially diluted PF-06424439 or DMSO (for the control) to individual tubes.

-

Initiate the reaction by adding the human DGAT2 enzyme preparation. The final reaction volume is typically 200 µL.

-

Incubate the reaction mixture at 37°C for a predetermined time (e.g., 5-20 minutes), ensuring the reaction is in the linear range with respect to time and protein concentration.

-

-

Reaction Termination and Lipid Extraction:

-

Stop the reaction by adding a solution of chloroform:methanol (e.g., 2:1 or 3:1 v/v).

-

Add water to induce phase separation.

-

Vortex thoroughly and centrifuge to separate the organic and aqueous phases.

-

-

Product Detection and Quantification:

-

Carefully collect the lower organic phase containing the lipids.

-

Dry the organic phase under a stream of nitrogen.

-

Resuspend the dried lipids in a small volume of chloroform.

-

Spot the resuspended lipids onto a TLC plate.

-

Develop the TLC plate using a solvent system such as hexane:diethyl ether:acetic acid (80:20:1 v/v) to separate the NBD-triglyceride product from the unreacted NBD-palmitoyl-CoA.

-

Visualize and quantify the fluorescent NBD-triglyceride spots using a fluorescent imaging system.

-

-

Data Analysis:

-

Calculate the percentage of DGAT2 inhibition for each inhibitor concentration relative to the DMSO control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

-

Figure 2: Workflow for the biochemical determination of DGAT2 inhibition.

Cell-Based Assay for Triglyceride Synthesis Inhibition

This protocol outlines a method to assess the ability of PF-06424439 to inhibit triglyceride synthesis in a cellular context, such as in human hepatocytes or other relevant cell lines (e.g., HepG2).[16][17] This assay provides a more physiologically relevant measure of the inhibitor's potency.

4.2.1 Materials and Reagents

-

Cell Line: Human hepatocyte cell line (e.g., HepG2) or primary human hepatocytes.

-

Cell Culture Medium: Appropriate medium for the chosen cell line (e.g., DMEM).

-

Inhibitor: PF-06424439.

-

Labeled Substrate: [14C]oleic acid or a stable isotope-labeled fatty acid (e.g., [13C18]oleic acid).

-

Other Reagents: DMSO, PBS, cell lysis buffer, reagents for lipid extraction (as in the biochemical assay), scintillation cocktail (for radiolabeling) or LC/MS system (for stable isotopes).

-

Equipment: Cell culture incubator, multi-well plates, scintillation counter or LC/MS system.

4.2.2 Step-by-Step Protocol

-

Cell Culture and Plating:

-

Culture the chosen cell line under standard conditions.

-

Plate the cells in multi-well plates at a suitable density and allow them to adhere and grow to a desired confluency.

-

-

Inhibitor Treatment:

-

Prepare a serial dilution of PF-06424439 in the cell culture medium.

-

Remove the old medium from the cells and replace it with the medium containing the different concentrations of the inhibitor or DMSO (for the control).

-

Pre-incubate the cells with the inhibitor for a specific period (e.g., 1-2 hours) to allow for cell penetration.

-

-

Substrate Labeling:

-

Add the labeled fatty acid (e.g., [14C]oleic acid) to each well.

-

Incubate the cells for a further period (e.g., 2-4 hours) to allow for the incorporation of the labeled fatty acid into triglycerides.

-

-

Cell Lysis and Lipid Extraction:

-

Wash the cells with PBS to remove any unincorporated labeled substrate.

-

Lyse the cells using a suitable lysis buffer.

-

Perform lipid extraction from the cell lysate as described in the biochemical assay protocol.

-

-

Quantification of Labeled Triglycerides:

-

For radiolabeled substrate: Separate the extracted lipids by TLC, identify the triglyceride band, scrape it, and quantify the radioactivity using a scintillation counter.

-

For stable isotope-labeled substrate: Analyze the extracted lipids using an LC/MS system to quantify the amount of labeled triglyceride.[18]

-

-

Data Analysis:

-

Normalize the amount of labeled triglyceride to the total protein content in each well.

-

Calculate the percentage of inhibition of triglyceride synthesis for each inhibitor concentration relative to the DMSO control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.

-